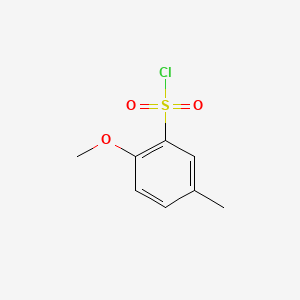

6-Methoxy-m-toluenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-6-3-4-7(12-2)8(5-6)13(9,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYNYQGJTZULJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236764 | |

| Record name | 6-Methoxy-m-toluenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88040-86-2 | |

| Record name | 6-Methoxy-m-toluenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088040862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy-m-toluenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-m-toluenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-m-toluenesulfonyl chloride, also known as 2-methoxy-5-methylbenzenesulfonyl chloride, is a pivotal reagent in organic synthesis, particularly valued in the development of sulfonamide-based therapeutic agents. Its unique structural features, combining a reactive sulfonyl chloride moiety with a methoxy-substituted aromatic ring, make it an important building block for creating compounds with specific biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and subsequent use, and an exploration of its application in targeting key signaling pathways in drug discovery, with a focus on the inhibition of ATP citrate lyase (ACLY).

Chemical and Physical Properties

This compound is a solid, typically appearing as a colorless to pale yellow crystalline substance.[1] Its core structure consists of a toluene ring substituted with a methoxy group and a sulfonyl chloride group.

Identification and Structure

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | 2-Methoxy-5-methylbenzenesulfonyl chloride | [2][3][4] |

| CAS Number | 88040-86-2 | [3][4][5] |

| Molecular Formula | C₈H₉ClO₃S | [2][3] |

| Molecular Weight | 220.67 g/mol | [3] |

| Chemical Structure |

| |

| InChI Key | BJYNYQGJTZULJI-UHFFFAOYSA-N | [4] |

| SMILES | Cc1cc(ccc1OC)S(=O)(=O)Cl | [1] |

Physical Properties

| Property | Value | Reference |

| Physical Form | Solid | [4] |

| Melting Point | 82-84 °C | |

| Boiling Point | 329.6 ± 35.0 °C (Predicted) | |

| Density | 1.326 ± 0.06 g/cm³ (Predicted) |

Solubility

Qualitative assessments indicate that this compound is soluble in many organic solvents but insoluble in water.[1] As with other sulfonyl chlorides, it is expected to be soluble in aprotic polar solvents and halogenated hydrocarbons, while reacting with protic solvents like alcohols and water.[6]

| Solvent | Qualitative Solubility |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Tetrahydrofuran | Soluble |

| Ethyl Acetate | Soluble |

| Acetone | Soluble |

| Toluene | Soluble |

| Hexane | Sparingly Soluble |

| Water | Insoluble (reacts) |

| Ethanol | Soluble (reacts) |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl group protons, and the methoxy group protons. The aromatic protons would appear as a complex multiplet in the aromatic region (δ 7-8 ppm). The methyl protons would be a singlet at approximately δ 2.4 ppm, and the methoxy protons would be a singlet around δ 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methyl carbon, and the methoxy carbon. The aromatic carbons would appear in the range of δ 110-160 ppm. The methyl carbon would be around δ 21 ppm, and the methoxy carbon would be around δ 56 ppm.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorptions corresponding to the sulfonyl group (S=O) stretching vibrations, typically in the regions of 1375-1400 cm⁻¹ and 1180-1190 cm⁻¹. Other significant peaks would include C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the sulfonyl group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryl sulfonyl chlorides is through the diazotization of the corresponding aniline, followed by a copper-catalyzed reaction with sulfur dioxide.[7]

Materials:

-

2-Methoxy-5-methylaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Sulfur Dioxide

-

Glacial Acetic Acid

-

Copper(I) Chloride

-

Ice

Procedure:

-

Diazotization:

-

Dissolve 2-methoxy-5-methylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and cool it to 0-5 °C.

-

Add a catalytic amount of copper(I) chloride.

-

Slowly add the cold diazonium salt solution to this mixture with vigorous stirring, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the crude this compound by vacuum filtration.

-

Wash the solid with cold water and dry it.

-

Further purification can be achieved by recrystallization from a suitable solvent such as hexane.

-

Workflow for the Synthesis of this compound

Caption: Synthesis workflow of this compound.

Synthesis of a Sulfonamide Derivative

This compound is a key reagent for the synthesis of sulfonamides, which are often prepared by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base.[8]

Materials:

-

This compound

-

A primary or secondary amine (e.g., a piperazine derivative)

-

Triethylamine or another suitable base

-

Dichloromethane or another suitable aprotic solvent

-

Dilute Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup:

-

Dissolve the amine in dichloromethane in a reaction flask.

-

Add this compound to the solution.

-

Add the base (e.g., triethylamine) to the reaction mixture.

-

-

Reaction:

-

Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes to several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide.

-

Workflow for Sulfonamide Synthesis

Caption: General workflow for the synthesis of sulfonamides.

Applications in Drug Discovery: Targeting the ACLY Pathway

This compound is utilized in the synthesis of benzenesulfonamide derivatives that act as inhibitors of ATP citrate lyase (ACLY).[3] ACLY is a crucial enzyme that links carbohydrate and lipid metabolism, and its inhibition is a promising strategy in cancer therapy.[9]

The PI3K/Akt/mTOR/ACLY Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[10][11] This pathway is frequently overactive in cancer. Akt, a key component of this pathway, can phosphorylate and activate ACLY.[12] ACLY then catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm. This acetyl-CoA is a vital building block for the synthesis of fatty acids and cholesterol, which are essential for the rapid growth and proliferation of cancer cells.[9]

PI3K/Akt/mTOR/ACLY Signaling Pathway Diagram

Caption: The PI3K/Akt/mTOR signaling pathway leading to ACLY activation.

Safety and Handling

This compound is a corrosive compound and should be handled with appropriate safety precautions.[1] It can cause severe skin burns and eye damage.[5] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with significant applications in the field of drug discovery. Its ability to serve as a precursor for sulfonamide-based inhibitors of key enzymes like ATP citrate lyase makes it a compound of high interest for researchers in oncology and metabolic diseases. A thorough understanding of its chemical properties, synthetic routes, and biological applications is essential for its effective and safe utilization in the laboratory. This guide provides a foundational resource for scientists and professionals working with this important chemical entity.

References

- 1. chembk.com [chembk.com]

- 2. 2-methoxy-5-methylbenzene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 88040-86-2 [m.chemicalbook.com]

- 4. This compound | 88040-86-2 [sigmaaldrich.com]

- 5. This compound [oakwoodchemical.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methoxy-5-methylbenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic methodology, including a step-by-step experimental protocol, and presents the relevant data in a clear and accessible format.

Introduction

2-Methoxy-5-methylbenzenesulfonyl chloride is a sulfonyl chloride derivative of p-cresyl methyl ether (also known as 4-methylanisole). Sulfonyl chlorides are a critical class of organic compounds, widely utilized as reagents for the introduction of the sulfonyl group (-SO₂-) into molecules, most commonly through the formation of sulfonamides and sulfonate esters. The title compound, with its specific substitution pattern, serves as a valuable building block in medicinal chemistry for the synthesis of targeted therapeutic agents.

Core Synthesis Method: Electrophilic Aromatic Substitution

The most direct and widely employed method for the synthesis of 2-methoxy-5-methylbenzenesulfonyl chloride is the electrophilic aromatic substitution reaction of p-cresyl methyl ether with chlorosulfonic acid. In this reaction, the strongly activating methoxy group directs the incoming chlorosulfonyl group primarily to the ortho position, as the para position is already occupied by the methyl group.

Reaction Pathway

The overall reaction can be depicted as follows:

An In-depth Technical Guide to 6-Methoxy-m-toluenesulfonyl Chloride (CAS Number 88040-86-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-methoxy-m-toluenesulfonyl chloride, a key reagent in the synthesis of biologically active compounds. This document collates available data on its chemical and physical properties, outlines a plausible synthetic route, and details its application in the development of ATP Citrate Lyase (ACLY) inhibitors. Experimental protocols for the synthesis of related compounds and for enzymatic assays are also provided to assist researchers in their practical applications.

Chemical and Physical Properties

This compound, also known as 2-methoxy-5-methylbenzenesulfonyl chloride, is an organic compound that serves as a valuable sulfonylating agent.[1][2] Its reactivity is primarily dictated by the sulfonyl chloride functional group, which readily participates in nucleophilic substitution reactions.[1] The presence of the methoxy group can influence its reactivity and solubility in organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 88040-86-2 | [2] |

| Molecular Formula | C₈H₉ClO₃S | |

| Molecular Weight | 220.67 g/mol | [2] |

| IUPAC Name | 2-methoxy-5-methylbenzenesulfonyl chloride | |

| Synonyms | This compound | |

| Physical Form | Solid | |

| Purity | ≥95% | |

| Storage Temperature | Ambient Storage |

Synthesis and Reactions

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently available in peer-reviewed literature, a plausible synthetic route can be devised from its precursor, 2-methoxy-5-methylaniline (also known as p-cresidine).[3][4] This synthesis would likely proceed via a Sandmeyer-type reaction.

Plausible Synthesis Workflow

The transformation of an arylamine to an arylsulfonyl chloride typically involves two key steps: diazotization of the amine followed by a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

General Experimental Protocol for Sulfonamide Synthesis

This compound is primarily used to synthesize sulfonamides by reacting it with primary or secondary amines.[1]

Reaction Scheme:

R-NH₂ + ClSO₂-Ar → R-NHSO₂-Ar + HCl

Where Ar is the 2-methoxy-5-methylphenyl group.

A representative experimental protocol is as follows:

-

Dissolution: The amine (1.0 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: A non-nucleophilic base, such as triethylamine (1.5 equivalents) or pyridine, is added to the solution to act as an acid scavenger.

-

Sulfonyl Chloride Addition: this compound (1.1 equivalents), dissolved in the same solvent, is added dropwise to the amine solution at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a period of 2-12 hours, while being monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Application in Drug Development: ATP Citrate Lyase (ACLY) Inhibitors

A significant application of this compound is in the synthesis of benzenesulfonamide derivatives that act as inhibitors of ATP Citrate Lyase (ACLY).[2] ACLY is a key enzyme in cellular metabolism, linking glucose and lipid metabolism.[5] It catalyzes the conversion of citrate to acetyl-CoA, a fundamental building block for the biosynthesis of fatty acids and cholesterol.[5]

The ACLY Signaling Pathway

ACLY is a central enzyme that integrates signals from various pathways, including the PI3K/AKT and mTOR pathways, to regulate lipogenesis and histone acetylation.[5] Inhibition of ACLY can disrupt these downstream processes, thereby affecting cell growth and proliferation, making it a target for therapeutic intervention in diseases like cancer and metabolic disorders.[5]

Quantitative Data for ACLY Inhibition

Derivatives of this compound have shown potent inhibition of ACLY. For instance, a series of 2-hydroxy-N-arylbenzenesulfonamides were identified as ACLY inhibitors, with some compounds exhibiting significant in vitro activity.

Table 2: Example of ACLY Inhibition by a Benzenesulfonamide Derivative

| Compound Class | Example Compound | In Vitro Activity (IC₅₀) | Reference |

| 2-hydroxy-N-arylbenzenesulfonamides | Compound 9 | 0.13 µM |

Experimental Protocols

Synthesis of 2-Methoxy-5-methylaniline (p-Cresidine)

The starting material for the plausible synthesis of this compound can be synthesized from 4-chlorotoluene.[4]

-

Nitration: 4-chlorotoluene is nitrated to yield predominantly 3-nitro-4-chlorotoluene.

-

Methoxylation: The resulting 3-nitro-4-chlorotoluene is reacted with a methoxide source to produce 4-methoxy-2-nitrotoluene.

-

Reduction: The nitro group of 4-methoxy-2-nitrotoluene is then reduced to an amine to give 2-methoxy-5-methylaniline.[4]

In Vitro ATP-Citrate Lyase (ACLY) Inhibition Assay

Two common methods for assaying ACLY activity in vitro are the indirect malate dehydrogenase (MDH) coupled assay and a direct assay measuring acetyl-CoA formation. A direct, homogeneous assay is described below.[1][6]

Materials:

-

Purified human ACLY enzyme

-

Assay Buffer (e.g., 87 mM Tris, pH 8.0, 20 µM MgCl₂, 10 mM KCl, 10 mM DTT)

-

Substrates: Coenzyme A (CoA), ATP, and [¹⁴C]citrate

-

Test compounds (potential inhibitors) dissolved in DMSO

-

0.5 M EDTA solution

-

MicroScint-O scintillation cocktail

-

384-well plates

-

Liquid scintillation counter

Workflow:

Safety Information

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is corrosive and can cause irritation to the skin, eyes, and respiratory system. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a valuable synthetic intermediate, particularly for the development of benzenesulfonamide-based inhibitors of ATP Citrate Lyase. While detailed synthetic and spectroscopic data for the compound itself are not widely published, its utility in medicinal chemistry is evident. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and its application in targeting a key metabolic enzyme, thereby serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 88040-86-2 [m.chemicalbook.com]

- 3. 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. para-Cresidine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Physicochemical Properties of 6-Methoxy-m-toluenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical and predicted spectroscopic data for 6-Methoxy-m-toluenesulfonyl chloride (CAS 88040-86-2), a valuable reagent in organic synthesis. Due to the limited availability of experimentally derived spectra in public databases and scientific literature, this guide presents predicted Nuclear Magnetic Resonance (NMR) data to assist researchers in the identification and characterization of this compound. Furthermore, generalized experimental protocols for acquiring key spectroscopic data (NMR, IR, and Mass Spectrometry) are detailed to enable researchers to generate their own analytical data.

Introduction

This compound, also known by its IUPAC name 2-methoxy-5-methylbenzenesulfonyl chloride, is a sulfonyl chloride derivative of toluene. The presence of the reactive sulfonyl chloride group makes it a key intermediate in the synthesis of sulfonamides and other sulfur-containing organic molecules, which are significant pharmacophores in medicinal chemistry. Accurate spectroscopic data is crucial for reaction monitoring, quality control, and structural confirmation of products derived from this reagent. This guide aims to provide a centralized resource of its known properties and predictive spectroscopic information.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This information has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 88040-86-2 | [1][2][3] |

| Molecular Formula | C₈H₉ClO₃S | [1][2][3] |

| Molecular Weight | 220.67 g/mol | [1][2][3] |

| IUPAC Name | 2-methoxy-5-methylbenzenesulfonyl chloride | |

| Synonyms | This compound, 2-methoxy-5-methylbenzene-1-sulfonyl chloride | [1][2] |

| Physical Form | Solid | |

| Purity | ≥95% (typical) | [1][3] |

Spectroscopic Data (Predicted)

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for this compound in CDCl₃ are presented in Table 2.

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | d | 1H | Ar-H |

| ~7.3 - 7.4 | dd | 1H | Ar-H |

| ~7.0 - 7.1 | d | 1H | Ar-H |

| ~3.9 - 4.0 | s | 3H | -OCH₃ |

| ~2.4 - 2.5 | s | 3H | Ar-CH₃ |

Note: Predicted values can vary based on the software and method used for prediction.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are presented in Table 3.

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~158 - 160 | Ar-C-OCH₃ |

| ~140 - 142 | Ar-C-SO₂Cl |

| ~135 - 137 | Ar-C-CH₃ |

| ~133 - 135 | Ar-CH |

| ~125 - 127 | Ar-CH |

| ~112 - 114 | Ar-CH |

| ~56 - 58 | -OCH₃ |

| ~20 - 22 | Ar-CH₃ |

Note: Predicted values can vary based on the software and method used for prediction.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peaks.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation (Direct Infusion - Electrospray Ionization, ESI):

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in either positive or negative ion mode.

-

Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

For high-resolution mass spectrometry (HRMS), use a suitable analyzer (e.g., TOF, Orbitrap) to obtain accurate mass measurements for elemental composition determination.

-

Synthesis and Reaction Workflow

This compound is typically synthesized via the chlorosulfonation of 4-methoxytoluene. The logical workflow for its synthesis is depicted in the following diagram.

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide provides a compilation of the currently available information on this compound. While experimental spectroscopic data remains elusive in the public domain, the predicted NMR data and generalized experimental protocols offered herein provide a valuable starting point for researchers working with this compound. It is strongly recommended that experimental data be acquired to validate the predicted values and to ensure the identity and purity of the material being used in research and development.

References

6-Methoxy-m-toluenesulfonyl Chloride: A Technical Overview of its Physical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 6-Methoxy-m-toluenesulfonyl chloride, also known as 2-methoxy-5-methylbenzenesulfonyl chloride. It includes available data on its melting point and solubility, outlines general experimental protocols for their determination, and illustrates its application in the synthesis of bioactive compounds.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry.

Quantitative Data

The available quantitative data for the physical properties of this compound are summarized below.

| Property | Value |

| Melting Point | 82 °C |

Table 1: Quantitative Physical Properties of this compound

Solubility Profile

| Solvent | Qualitative Solubility |

| Water | Insoluble (reacts) |

| Dichloromethane (DCM) | Soluble |

| Diethyl Ether | Soluble |

| Acetone | Soluble |

| Benzene | Soluble |

| Ethanol | Soluble |

Table 2: Qualitative Solubility of this compound. These are inferred from the behavior of similar compounds like p-toluenesulfonyl chloride.[1][2][3]

Experimental Protocols

The following sections detail generalized methodologies for the determination of the physical properties discussed and a representative synthetic procedure.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the solid first begins to melt and the temperature at which the last crystal disappears are recorded. This range represents the melting point. For a pure compound, this range is typically narrow.

Solubility Determination

A qualitative assessment of solubility in various solvents can be performed through direct observation.

Methodology:

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., room temperature).

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is classified as soluble. If it remains undissolved or only partially dissolves, it is classified as insoluble or sparingly soluble, respectively.

Synthesis of Benzenesulfonamide Derivatives

This compound is a key reagent in the synthesis of benzenesulfonamide derivatives, which are of interest for their biological activities, including the inhibition of enzymes like ATP citrate lyase.[4]

General Procedure:

-

Reaction Setup: A solution of a primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane, is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen).

-

Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 to 1.5 equivalents), is added to the amine solution.

-

Sulfonyl Chloride Addition: A solution of this compound (1.0 to 1.2 equivalents) in the same solvent is added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically washed with an acidic aqueous solution (e.g., 1M HCl) to remove excess base, followed by a basic aqueous solution (e.g., saturated NaHCO₃) and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired benzenesulfonamide.

Logical Workflow: Synthesis and Application

The following diagram illustrates the logical workflow from this compound to its application as a precursor for potential therapeutic agents.

Caption: A diagram illustrating the synthesis of benzenesulfonamide derivatives and their potential application.

References

An In-depth Technical Guide to 2-Methoxy-5-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methoxy-5-methylbenzenesulfonyl chloride, a key intermediate in organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its application in the preparation of sulfonamides. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted values and data from closely related analogs to provide a thorough understanding of its characteristics and reactivity. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

2-Methoxy-5-methylbenzenesulfonyl chloride is a member of the sulfonyl chloride class of organic compounds, characterized by a sulfonyl chloride functional group attached to a substituted benzene ring.

General Information

| Property | Value | Source |

| IUPAC Name | 2-methoxy-5-methylbenzenesulfonyl chloride | - |

| Synonyms | 2-methoxy-5-methylbenzene-1-sulfonyl chloride, 6-Methoxy-m-toluenesulfonyl chloride | [1][2] |

| CAS Number | 88040-86-2 | [1] |

| Molecular Formula | C₈H₉ClO₃S | [1] |

| Molecular Weight | 220.67 g/mol | [1] |

Physicochemical Data

Precise experimental physicochemical data for 2-methoxy-5-methylbenzenesulfonyl chloride is not widely published. The following table includes predicted values and experimental data for the closely related compound, 2-methoxybenzenesulfonyl chloride.

| Property | Value (2-methoxy-5-methylbenzenesulfonyl chloride) | Value (2-methoxybenzenesulfonyl chloride) | Source |

| Melting Point | 82-84 °C (Predicted) | 50.5-59.5 °C | [3][4] |

| Boiling Point | 329.61 °C at 760 mmHg (Predicted) | - | [3] |

| Density | Not Available | Not Available | - |

| Appearance | Solid (Predicted) | White to pale cream crystals or powder | [2][4] |

Experimental Protocols

Synthesis of 2-Methoxy-5-methylbenzenesulfonyl Chloride

The synthesis of 2-methoxy-5-methylbenzenesulfonyl chloride can be achieved from 2-methoxy-5-methylaniline (also known as p-cresidine methyl ether) via a two-step diazotization and sulfonylation reaction.

Materials:

-

2-Methoxy-5-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Glacial Acetic Acid

-

Copper(I) Chloride (CuCl)

-

Ice

-

Water

Procedure:

Step 1: Diazotization of 2-Methoxy-5-methylaniline

-

In a suitable reaction vessel, dissolve 2-methoxy-5-methylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C with constant stirring.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Sulfonylation of the Diazonium Salt

-

In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and cool it to 0-5 °C.

-

Add a catalytic amount of copper(I) chloride to this solution.

-

Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution with vigorous stirring. Ensure the temperature of the reaction mixture does not exceed 10 °C during the addition.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

-

Collect the precipitated 2-methoxy-5-methylbenzenesulfonyl chloride by vacuum filtration.

-

Wash the solid product with cold water and dry it under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as hexane.

Synthesis of Sulfonamides from 2-Methoxy-5-methylbenzenesulfonyl Chloride

2-Methoxy-5-methylbenzenesulfonyl chloride can be readily reacted with primary or secondary amines to form the corresponding sulfonamides. The following is a general procedure.

Materials:

-

2-Methoxy-5-methylbenzenesulfonyl chloride

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Pyridine, Triethylamine)

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine in the anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base (typically 1.1 to 1.5 equivalents) to the solution.

-

In a separate flask, dissolve 2-methoxy-5-methylbenzenesulfonyl chloride (1 equivalent) in the same anhydrous solvent.

-

Slowly add the sulfonyl chloride solution to the amine solution dropwise at room temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

-

The product can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

Synthesis Workflow of 2-Methoxy-5-methylbenzenesulfonyl Chloride

References

An In-Depth Technical Guide to 6-Methoxy-m-toluenesulfonyl Chloride: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-m-toluenesulfonyl chloride, also known by its IUPAC name 2-methoxy-5-methylbenzenesulfonyl chloride, is a key organic intermediate with significant applications in medicinal chemistry and drug development. Its unique structural features, particularly the presence of a reactive sulfonyl chloride group and a methoxy-substituted aromatic ring, make it a versatile building block for the synthesis of a diverse range of sulfonamide derivatives. These derivatives have shown promise as potent inhibitors of various enzymes and signaling pathways implicated in a multitude of diseases, including cancer and glaucoma.

This technical guide provides a comprehensive overview of the core structural features, chemical properties, and synthetic applications of this compound. It is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering detailed experimental protocols and insights into its biological significance.

Core Structural Features and Chemical Properties

This compound is a solid organic compound characterized by a benzene ring substituted with a methoxy group, a methyl group, and a sulfonyl chloride functional group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 88040-86-2 | [1][2] |

| Molecular Formula | C₈H₉ClO₃S | [1][2] |

| Molecular Weight | 220.67 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 82-84 °C | |

| Boiling Point | 329.61 °C at 760 mmHg (Predicted) | |

| Purity | ≥95% | [1] |

| InChI Key | BJYNYQGJTZULJI-UHFFFAOYSA-N |

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives. The methoxy and methyl groups on the benzene ring influence the electronic properties and steric hindrance of the molecule, which can affect its reactivity and the biological activity of its derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons. The aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The methoxy protons would present as a sharp singlet around δ 3.8-4.0 ppm, and the methyl protons would also be a singlet at approximately δ 2.4 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group appearing at the higher end of this range. The methoxy carbon would be observed around δ 55-60 ppm, and the methyl carbon would be found at approximately δ 20-25 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the sulfonyl chloride group. Specifically, asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1375-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. Additionally, C-O stretching for the methoxy group would be observed around 1250 cm⁻¹, and C-H stretching vibrations of the aromatic and aliphatic groups would appear in the 2850-3100 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (220.67 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be expected. Common fragmentation patterns would involve the loss of the chlorine atom, the SO₂ group, and cleavage of the methoxy and methyl groups.[3][4]

Experimental Protocols

Synthesis of this compound

Hypothetical Experimental Protocol:

Objective: To synthesize 2-methoxy-5-methylbenzenesulfonyl chloride from 2-methoxy-5-methylaniline.

Materials:

-

2-Methoxy-5-methylaniline

-

Sodium nitrite

-

Concentrated hydrochloric acid

-

Sulfur dioxide

-

Copper(I) chloride

-

Acetic acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methoxy-5-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring. The temperature should be maintained between 10-15 °C.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

Work-up: Pour the reaction mixture into ice water. The crude 2-methoxy-5-methylbenzenesulfonyl chloride will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent such as a mixture of diethyl ether and petroleum ether to obtain the pure 2-methoxy-5-methylbenzenesulfonyl chloride.

Characterization: The identity and purity of the synthesized compound should be confirmed by melting point determination, NMR, IR, and mass spectrometry.

Synthesis of N-Aryl-2-methoxy-5-methylbenzenesulfonamide

This compound is a key reagent for the synthesis of N-substituted sulfonamides.

General Experimental Protocol:

Objective: To synthesize an N-aryl-2-methoxy-5-methylbenzenesulfonamide.

Materials:

-

This compound (1 equivalent)

-

Substituted aniline (1 equivalent)

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (as a solvent)

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline in dichloromethane.

-

Add pyridine or triethylamine (1.5-2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound in dichloromethane dropwise to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with 1M hydrochloric acid, followed by saturated sodium bicarbonate solution, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure N-aryl-2-methoxy-5-methylbenzenesulfonamide.

Applications in Drug Development: Targeting Key Signaling Pathways

Sulfonamide derivatives synthesized from this compound have emerged as promising candidates for the development of targeted therapies. Two key areas of interest are the inhibition of the STAT3 signaling pathway and the inhibition of carbonic anhydrases.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, proliferation, and survival.[5][6] Constitutive activation of the STAT3 signaling pathway is frequently observed in many human cancers and is associated with tumor progression and resistance to therapy.[7] Benzenesulfonamide derivatives have been identified as effective inhibitors of STAT3 phosphorylation and dimerization, thereby blocking its downstream signaling.[6]

Caption: STAT3 signaling pathway and inhibition by benzenesulfonamides.

Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8][9][10][11] They are involved in various physiological processes, and their dysregulation is linked to several diseases, including glaucoma, epilepsy, and cancer.[8] The primary sulfonamide group of benzenesulfonamide derivatives is a key pharmacophore that binds to the zinc ion in the active site of CAs, leading to their inhibition.[8][9]

Caption: Catalytic mechanism of carbonic anhydrase and its inhibition.

Conclusion

This compound is a valuable and versatile reagent in the field of drug discovery and medicinal chemistry. Its well-defined structural features and predictable reactivity allow for the efficient synthesis of a wide range of sulfonamide derivatives. These derivatives have demonstrated significant potential as inhibitors of crucial biological targets such as the STAT3 signaling pathway and carbonic anhydrases. The information and experimental guidelines provided in this technical guide are intended to facilitate further research and development of novel therapeutic agents based on this important chemical scaffold. As our understanding of the molecular basis of diseases continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in the design and synthesis of the next generation of targeted medicines.

References

- 1. scbt.com [scbt.com]

- 2. 2-methoxy-5-methylbenzene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 3. uni-saarland.de [uni-saarland.de]

- 4. aaqr.org [aaqr.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. STAT3 - Wikipedia [en.wikipedia.org]

- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalytic mechanism of α-class carbonic anhydrases: CO2 hydration and proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. pnas.org [pnas.org]

- 11. The Catalytic Mechanism of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Reactivity of Sulfonyl Chlorides: A Comprehensive Guide for Researchers

An in-depth exploration of the synthesis, reaction mechanisms, and applications of sulfonyl chlorides, offering a critical resource for professionals in chemical research and drug development.

Sulfonyl chlorides (R-SO₂Cl) are a pivotal class of organic compounds, serving as highly versatile intermediates in the synthesis of a vast array of molecules, from life-saving pharmaceuticals to advanced materials. Their pronounced electrophilicity, stemming from the electron-withdrawing nature of the sulfonyl group, makes them highly susceptible to nucleophilic attack, underpinning a rich and diverse reactivity profile. This technical guide provides a thorough literature review of sulfonyl chloride reactivity, presenting key quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.

Core Reactivity Principles

The reactivity of sulfonyl chlorides is dominated by the electrophilic character of the sulfur atom. The two oxygen atoms and the chlorine atom strongly withdraw electron density, rendering the sulfur atom highly susceptible to attack by a wide range of nucleophiles. This fundamental principle governs the primary reactions of sulfonyl chlorides, which include nucleophilic substitution, reduction, and electrophilic aromatic substitution.

Key Reactions and Mechanisms

Nucleophilic Substitution: Synthesis of Sulfonamides and Sulfonate Esters

One of the most ubiquitous applications of sulfonyl chlorides is the formation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. These reactions typically proceed via a nucleophilic substitution mechanism, often resembling an Sₙ2-type pathway.

Synthesis of Sulfonamides: The reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal chemistry, as the resulting sulfonamide moiety is a common feature in numerous drug molecules.[1][2] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[3][4]

The Hinsberg Test: A classic qualitative analytical method, the Hinsberg test, leverages the differential reactivity of primary, secondary, and tertiary amines with benzenesulfonyl chloride to distinguish between them.[5][6][7][8][9]

-

Primary amines react to form N-alkylbenzenesulfonamides, which are acidic and thus soluble in aqueous alkali.

-

Secondary amines form N,N-dialkylbenzenesulfonamides that are not acidic and are insoluble in aqueous alkali.

-

Tertiary amines do not react to form stable sulfonamides under the test conditions.[7]

Below is a logical workflow of the Hinsberg test:

Synthesis of Sulfonate Esters: Alcohols react with sulfonyl chlorides in a similar fashion to amines to produce sulfonate esters.[10] This reaction is of significant importance as it transforms a poor leaving group (hydroxyl) into an excellent leaving group (sulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.[10] The tosylate group (p-toluenesulfonate) is a commonly used sulfonate for this purpose.

The general mechanism for the formation of a sulfonate ester is as follows:

Reduction of Sulfonyl Chlorides

Sulfonyl chlorides can be reduced to a variety of sulfur-containing compounds, with the product depending on the reducing agent employed.

-

Reduction to Thiols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce sulfonyl chlorides to the corresponding thiols.[11]

-

Reduction to Disulfides: Milder reducing agents can lead to the formation of disulfides.

Friedel-Crafts Sulfonylation

Aryl sulfonyl chlorides can act as electrophiles in Friedel-Crafts reactions with aromatic compounds to form diaryl sulfones. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The electrophilic species is a sulfonyl cation or a complex between the sulfonyl chloride and the Lewis acid.

The mechanism of Friedel-Crafts sulfonylation proceeds through the following steps:

Formation of Sulfenes

In the presence of a strong, non-nucleophilic base such as triethylamine, alkanesulfonyl chlorides bearing an α-hydrogen can undergo elimination to form highly reactive intermediates called sulfenes (R₂C=SO₂).[12][13] These sulfenes can then be trapped by various nucleophiles.[12]

The formation of a sulfene intermediate can be depicted as follows:

Quantitative Data on Sulfonyl Chloride Reactivity

The reactivity of sulfonyl chlorides is influenced by various factors, including the nature of the R group, the nucleophile, the solvent, and the reaction conditions. The following tables summarize key quantitative data from the literature.

Table 1: Hinsberg Test Results for Differentiating Amines

| Amine Type | Reaction with Benzenesulfonyl Chloride | Solubility of Product in Aqueous NaOH |

| Primary (1°) | Forms N-substituted sulfonamide | Soluble |

| Secondary (2°) | Forms N,N-disubstituted sulfonamide | Insoluble |

| Tertiary (3°) | No reaction | Insoluble (amine remains) |

| Data sourced from multiple references.[5][6][8] |

Table 2: Selected First-Order Rate Constants for the Hydrolysis of Substituted Benzenesulfonyl Chlorides in Water

| Substituent | Temperature (°C) | k (s⁻¹) |

| p-OCH₃ | 25.0 | Value not explicitly found in a single table |

| p-CH₃ | 25.0 | Value not explicitly found in a single table |

| H | 25.0 | Value not explicitly found in a single table |

| p-Cl | 25.0 | Value not explicitly found in a single table |

| m-NO₂ | 25.0 | Value not explicitly found in a single table |

| p-NO₂ | 25.0 | Value not explicitly found in a single table |

| Qualitative trends indicate that electron-withdrawing groups increase the rate of hydrolysis.[14][15] |

Table 3: Representative Yields for Sulfonamide Synthesis

| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) |

| Benzenesulfonyl chloride | Dibutylamine | NaOH (1.0 M aq.) | Water | 94 |

| Benzenesulfonyl chloride | 1-Octylamine | NaOH (1.0 M aq.) | Water | 98 |

| Benzenesulfonyl chloride | Hexamethylenimine | NaOH (1.0 M aq.) | Water | 97 |

| Data from King, J. F., et al.[3][4] |

Table 4: Representative Yields for Sulfonate Ester (Tosylate) Synthesis

| Alcohol | Base | Conditions | Yield (%) |

| Ethanol | K₂CO₃ | Solid-state | Quantitative |

| Benzyl alcohol | K₂CO₃ | Solid-state | Quantitative |

| Various primary and secondary alcohols | Pyridine or Et₃N | DCM, 0 °C to RT | Generally high |

| Data sourced from multiple references.[16][17] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Sulfonamides

Materials:

-

Sulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Base (e.g., pyridine or triethylamine, 1.5 eq)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

Procedure:

-

Dissolve the amine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the base to the stirred solution.

-

Add a solution of the sulfonyl chloride in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, dilute acid (e.g., 1 M HCl) to remove excess amine and base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Synthesis of Sulfonate Esters (Tosylates)

Materials:

-

Alcohol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq)

-

Pyridine (as solvent and base) or another base like triethylamine in a solvent like DCM.

Procedure:

-

Dissolve the alcohol in anhydrous pyridine or DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for a few hours or let it stand at a low temperature overnight. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting tosylate is often used in the next step without further purification, but can be purified by recrystallization or column chromatography if necessary.

Protocol 3: General Procedure for the Reduction of a Sulfonyl Chloride to a Thiol using LiAlH₄

Caution: Lithium aluminum hydride is a highly reactive and flammable reagent. Handle with extreme care in a fume hood and under an inert atmosphere.

Materials:

-

Sulfonyl chloride (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-4 eq)

-

Anhydrous solvent (e.g., diethyl ether or THF)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, and under an inert atmosphere, suspend LiAlH₄ in the anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the sulfonyl chloride in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature or gently reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for some time, then filter it off and wash thoroughly with the solvent.

-

Combine the filtrate and washings, and dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude thiol, which can be purified by distillation or chromatography.

Conclusion

Sulfonyl chlorides remain indispensable reagents in modern organic synthesis. Their predictable and versatile reactivity allows for the efficient construction of a wide range of functional groups, most notably sulfonamides and sulfonate esters, which are of paramount importance in the pharmaceutical and materials science industries. A thorough understanding of their reaction mechanisms, influencing factors, and optimal experimental conditions, as outlined in this guide, is crucial for any researcher aiming to leverage the full synthetic potential of this important class of compounds. The provided data, protocols, and mechanistic diagrams serve as a valuable resource for the design and execution of synthetic strategies involving sulfonyl chlorides.

References

- 1. Sciencemadness Discussion Board - sulfonylchloride to thiol - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. scilit.com [scilit.com]

- 5. Hinsberg Reagent and Test: Distinguishing Amines Easily [vedantu.com]

- 6. Amines Identification: Tests for Primary, Secondary & Tertiary Amines [allen.in]

- 7. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 8. Hinsberg Test for Amine [entrancechemistry.blogspot.com]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. Sulfene - Wikipedia [en.wikipedia.org]

- 13. electronicsandbooks.com [electronicsandbooks.com]

- 14. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. researchgate.net [researchgate.net]

- 17. organic-synthesis.com [organic-synthesis.com]

Commercial availability and purity of 6-Methoxy-m-toluenesulfonyl chloride

For Immediate Release

This technical guide provides an in-depth overview of 6-Methoxy-m-toluenesulfonyl chloride (CAS 88040-86-2), a key reagent for researchers, scientists, and professionals in the field of drug development. This document outlines its commercial availability, purity, and detailed experimental protocols for its synthesis and analysis.

Commercial Availability and Purity

This compound, also known as 2-methoxy-5-methylbenzenesulfonyl chloride, is readily available from several chemical suppliers. The compound is typically offered as a solid with a purity of 95% or greater. For researchers requiring higher purity, further purification can be achieved through recrystallization.

Below is a summary of representative commercial sources and their stated purity levels.

| Supplier | CAS Number | Purity |

| Sigma-Aldrich | 88040-86-2 | 95.00% |

| Fluorochem | 88040-86-2 | 95.00%[1] |

| Santa Cruz Biotechnology | 88040-86-2 | ≥95%[2] |

| CymitQuimica | 88040-86-2 | 95%[3] |

| ChemScene | 1291493-83-8 | ≥95%[4] |

Synthesis and Purification

The synthesis of this compound can be accomplished through a two-step process commencing with 2-methoxy-5-methylaniline. This procedure is adapted from established methodologies for the synthesis of aryl sulfonyl chlorides.[1]

Experimental Protocol: Synthesis

Step 1: Diazotization of 2-Methoxy-5-methylaniline

-

Dissolve 2-Methoxy-5-methylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to a temperature between 0 and 5 °C using an ice-salt bath.

-

Add a solution of sodium nitrite in water dropwise, ensuring the temperature is maintained below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.[1]

Step 2: Sulfonylation

-

In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and cool it to 0-5 °C.

-

Add copper(I) chloride to act as a catalyst.

-

Slowly add the previously prepared cold diazonium salt solution to this mixture under vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours.[1]

Work-up:

-

Pour the reaction mixture into ice-water.

-

Collect the precipitated crude 2-methoxy-5-methylbenzenesulfonyl chloride via vacuum filtration.

-

Wash the collected solid with cold water and dry.[1]

Experimental Protocol: Purification

Further purification of the crude product can be achieved by recrystallization from a suitable solvent, such as hexane, or by vacuum distillation.[1]

Analytical Characterization

The purity and identity of this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound, similar to methods used for other benzenesulfonyl chlorides.[5]

-

Column: A C18 column, such as a Waters XBridge C18, is suitable for this separation.

-

Mobile Phase: A gradient elution with water and acetonitrile is typically employed. For mass spectrometry (MS) compatibility, formic acid can be used as an additive in the mobile phase.[5]

-

Detection: A DAD (Diode Array Detector) or UV detector can be used for detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. Its primary application lies in the synthesis of benzenesulfonamide derivatives. Notably, it has been utilized in the preparation of analogs that act as ATP citrate lyase inhibitors, a target of interest in cancer and metabolic disease research.[6] The sulfonyl chloride functional group allows for facile reaction with amines to form the corresponding sulfonamides, a common motif in pharmacologically active molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 2-methoxy-5-methylbenzene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. This compound CAS#: 88040-86-2 [chemicalbook.com]

Technical Guide: 6-Methoxy-m-toluenesulfonyl Chloride and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxy-m-toluenesulfonyl chloride, a key reagent in organic synthesis. It details its chemical synonyms, physical and chemical properties, and provides an exemplary experimental protocol for its application in the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry.

Chemical Identity and Synonyms

This compound is an aromatic sulfonyl chloride compound. Due to the substitution pattern on the benzene ring, it is known by several systematic and common names. The correct identification of this reagent is crucial for sourcing and for accurate reporting in scientific literature. Its primary IUPAC name is 2-methoxy-5-methylbenzenesulfonyl chloride .[1][2][3]

A comprehensive list of its synonyms is provided below:

-

6-methoxy-3-toluenesulphonyl chloride[5]

-

Benzenesulfonyl chloride, 2-methoxy-5-methyl-[5]

-

(2-methoxy-5-methylphenyl)sulfonyl chloride[5]

-

2-methoxy-5-methylphenylsulfonyl chloride[5]

-

4-Methoxy-3-Methylbenzenesulfonyl Chloride[4]

The Chemical Abstracts Service (CAS) number for this compound is 88040-86-2 .[1][2][4]

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below. These properties are essential for determining appropriate reaction conditions, solvents, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO₃S | [1][2][4][7] |

| Molecular Weight | 220.67 g/mol | [1][2][7] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 82 °C | [7] |

| Boiling Point (Predicted) | 329.6 ± 35.0 °C | [7] |

| Density (Predicted) | 1.326 ± 0.06 g/cm³ | [7] |

| Purity | ≥95% | [1][2] |

| InChI Key | BJYNYQGJTZULJI-UHFFFAOYSA-N | [3][5] |

| SMILES | Cc1cc(ccc1OC)S(=O)(=O)Cl | [4] |

Applications in Organic Synthesis

This compound is primarily utilized as a sulfonylating agent in organic synthesis.[4] Its most significant application is in the preparation of benzenesulfonamide derivatives.[8] The sulfonamide functional group is a critical pharmacophore found in a wide range of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. The reactivity of the sulfonyl chloride group allows for its facile reaction with primary and secondary amines to form stable sulfonamide linkages.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the sulfonyl chloride intermediate and its subsequent conversion to a sulfonamide derivative. These protocols are based on established chemical transformations.

Synthesis of 2-Methoxy-5-methylbenzenesulfonyl chloride

This procedure describes a plausible synthesis of the title compound from 2-methoxy-5-methylaniline via a diazotization-sulfonylation reaction sequence.

Materials:

-

2-Methoxy-5-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Glacial Acetic Acid

-

Copper(I) Chloride (CuCl)

-

Ice

Procedure:

-

Diazotization: Dissolve 2-methoxy-5-methylaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C using an ice-salt bath. Add a solution of sodium nitrite in water dropwise, ensuring the temperature is maintained below 5 °C. Stir the reaction mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.[4]

-

Sulfonylation: In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and cool it to 0-5 °C. Add a catalytic amount of Copper(I) chloride. Slowly add the cold diazonium salt solution from the previous step to this mixture with vigorous stirring, keeping the temperature below 10 °C.[4]

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Pour the reaction mixture into ice-water to precipitate the crude product. Collect the solid 2-methoxy-5-methylbenzenesulfonyl chloride by vacuum filtration, wash with cold water, and dry.[4]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as hexane.[4]

Synthesis of N-Aryl-2-methoxy-5-methylbenzenesulfonamide

This protocol details the general reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with a primary amine to form the corresponding sulfonamide.

Materials:

-

2-methoxy-5-methylbenzenesulfonyl chloride

-

Primary or Secondary Amine (e.g., Aniline)

-

Anhydrous Pyridine or Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and a base such as pyridine or triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve 2-methoxy-5-methylbenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude sulfonamide can be purified by recrystallization or column chromatography.

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis processes described.

Caption: Synthetic pathway for the preparation of sulfonamides.

Caption: General experimental workflow for sulfonamide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]